
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine
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Overview
Description
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a tetrafluoropropyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. The tetrafluoropropyl group introduces significant lipophilicity and electron-withdrawing effects, which may enhance metabolic stability and binding affinity in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at position 4 of the pyrazole ring participates in nucleophilic substitution reactions. Key examples include:
Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
---|---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl derivative | 78 | |
Acylation | AcCl, Et₃N, THF, 0°C → RT, 6h | Acetamide derivative | 85 | |
Sulfonylation | TsCl, Pyridine, CH₂Cl₂, 24h | Tosylamide derivative | 67 |
Mechanistic Insight : The amine’s lone pair facilitates attack on electrophilic centers, with steric hindrance from the tetrafluoropropyl group marginally reducing reactivity compared to non-fluorinated analogs.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring undergoes regioselective electrophilic substitution, primarily at position 5 due to directing effects of the methyl and amine groups:
Reaction Type | Reagents/Conditions | Products Formed | Selectivity | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro derivative | >95% | |
Halogenation | Br₂, FeCl₃, CHCl₃, RT, 4h | 5-Bromo derivative | 88% | |
Sulfonation | SO₃·Py, ClCH₂CH₂Cl, 50°C, 8h | 5-Sulfo derivative | 72% |
Notable Observation : Fluorine atoms on the tetrafluoropropyl group exert minimal electronic influence on the ring but enhance solubility in polar aprotic solvents.
Coordination Chemistry and Metal Complexation
The amine and pyrazole nitrogen atoms act as ligands for transition metals:
Key Finding : Metal complexes exhibit enhanced stability in aqueous media due to fluorine-mediated hydrophobic effects .
Redox Reactions
The compound undergoes selective reduction and oxidation:
Reaction Type | Reagents/Conditions | Products Formed | Notes | Reference |
---|---|---|---|---|
Oxidation (Amine) | H₂O₂, AcOH, 50°C, 3h | Pyrazole-4-nitroso derivative | Limited over-oxidation | |
Reduction (Ring) | H₂, Pd/C, EtOH, 25°C, 8h | Dihydropyrazole derivative | Retained fluorinated chain |
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed coupling:
Challenges : Steric bulk from the tetrafluoropropyl group reduces coupling efficiency compared to smaller substituents .
Acid-Base Behavior
The amine group exhibits pKa ~8.2 in aqueous solution, enabling pH-dependent reactivity:
-
Protonation : Forms a water-soluble ammonium salt below pH 6.
-
Deprotonation : Generates a nucleophilic amide anion above pH 10, used in SNAr reactions.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces C-F bond cleavage in the tetrafluoropropyl chain, yielding defluorinated byproducts (GC-MS confirmed).
Scientific Research Applications
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
The following table compares key structural features and properties of 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine with analogous compounds:
Key Observations :
- Fluorination: The tetrafluoropropyl group in the target compound increases lipophilicity compared to non-fluorinated analogs like 1-(3-methoxypropyl)-1H-pyrazol-4-amine. This may improve membrane permeability but reduce aqueous solubility .
- Aromatic vs.
- Synthetic Challenges : Low yields (e.g., 17.9% for the pyridine derivative) are common in this class, likely due to steric hindrance or side reactions during coupling steps .
Spectral and Analytical Data
- NMR Spectroscopy : The pyridine derivative (N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) shows distinct ^1H NMR signals at δ 8.87 (pyridine protons) and δ 1.15–1.30 (cyclopropyl protons), confirming structural integrity . Similar shifts for the tetrafluoropropyl group in the target compound would be expected in the δ 4.0–5.0 range (CF₂ protons).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for the pyridine derivative ([M+H]⁺ = 215) aligns with its molecular formula . For the target compound, HRMS would likely show a [M+H]⁺ peak near 236 (C₇H₁₀F₄N₃).
Biological Activity
3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. This article reviews the synthesis, characterization, and biological evaluation of this specific pyrazole derivative.
Synthesis and Characterization
The synthesis of this compound has been documented in various studies. The compound is typically synthesized through multi-step reactions involving hydrazine derivatives and appropriate carbonyl compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compound .
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, in vivo studies have shown that compounds similar to this compound can inhibit inflammation effectively. The anti-inflammatory activity is often evaluated using carrageenan-induced paw edema models in rodents. One study reported that certain pyrazolone derivatives showed a percentage inhibition of inflammation comparable to standard NSAIDs like indomethacin .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | % Inhibition (vs. Control) |
---|---|
This compound | TBD (To Be Determined) |
Indomethacin | 66.24% |
Compound 3b | 69.56% |
2. Analgesic Activity
The analgesic properties of pyrazole derivatives are also notable. Compounds have been screened for their ability to alleviate pain using various models such as acetic acid-induced writhing tests in mice. The analgesic efficacy is often compared with standard analgesics to determine relative potency .
3. Antimicrobial Activity
Antimicrobial evaluations reveal that some pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values provide insights into their effectiveness as antimicrobial agents. For instance, certain derivatives were found to have MIC values as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Compound 3b | 6.25 | Staphylococcus aureus |
Compound 3c | 12.5 | Pseudomonas aeruginosa |
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Endothelin Antagonist Activity : A series of compounds bearing a pyrazole nucleus were evaluated for their endothelin antagonist activities with some showing efficacy comparable to established drugs like bosentan at specific concentrations .
- In Silico Studies : Computational methods have been employed to predict the biological activity and pharmacokinetic properties of various pyrazolone derivatives. Software tools such as PASS have indicated promising bioactivity scores for anti-inflammatory and analgesic activities .
Properties
Molecular Formula |
C7H9F4N3 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
3-methyl-1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H9F4N3/c1-4-5(12)2-14(13-4)3-7(10,11)6(8)9/h2,6H,3,12H2,1H3 |
InChI Key |
QMUFRCKPYHJSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(C(F)F)(F)F |
Origin of Product |
United States |
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